2-Chloro-1-octene

Physical Property Separation Science GC-MS Reference

2-Chloro-1-octene (CAS 31283-43-9) is a bifunctional C8 chlorinated alkene (C8H15Cl, MW 146.66 g/mol) with a vinyl chloride moiety at the terminal position. This compound is a clear liquid at ambient temperature, possessing an estimated boiling point of 190°C and an estimated density of 0.9162 g/mL.

Molecular Formula C8H15Cl
Molecular Weight 146.66 g/mol
CAS No. 31283-43-9
Cat. No. B1367117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-octene
CAS31283-43-9
Molecular FormulaC8H15Cl
Molecular Weight146.66 g/mol
Structural Identifiers
SMILESCCCCCCC(=C)Cl
InChIInChI=1S/C8H15Cl/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3
InChIKeyYREXOLHXOCLFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-octene (CAS 31283-43-9) Technical Baseline and Procurement Considerations


2-Chloro-1-octene (CAS 31283-43-9) is a bifunctional C8 chlorinated alkene (C8H15Cl, MW 146.66 g/mol) with a vinyl chloride moiety at the terminal position . This compound is a clear liquid at ambient temperature, possessing an estimated boiling point of 190°C and an estimated density of 0.9162 g/mL . The structural combination of an alkene double bond and an allylic chlorine atom renders it a highly versatile intermediate in organic synthesis, particularly for cross-coupling, nucleophilic substitution, and as a precursor for terminal alkynes . As a specialty building block, it is typically supplied at research-grade purities of 95% to 97%, positioning it as a critical raw material for pharmaceutical R&D and advanced material science .

Why 2-Chloro-1-octene Cannot Be Replaced by Simple Alkyl Halides or Alkenes in Synthesis


Generic substitution of 2-Chloro-1-octene with unbranched alkenes (e.g., 1-octene) or saturated alkyl chlorides (e.g., 1-chlorooctane or 2-chlorooctane) fundamentally fails due to divergent reaction kinetics and thermodynamic product distributions. While 1-octene is a simple olefin, its hydrochlorination under standard conditions exhibits a significantly retarded rate (50 hours for 75% yield of 2-chlorooctane) compared to activated styrenes [1]. This highlights that direct, high-yield installation of a terminal vinyl chloride via simple alkene hydrochlorination is kinetically disfavored. Furthermore, radical chlorination of octane or free-radical addition of HCl to 1-octene results in mixtures of regioisomers (predominantly 2-chloro- and 1-chlorooctane) rather than the specific allylic chloride structure of 2-Chloro-1-octene [2]. The bifunctional reactivity of 2-Chloro-1-octene—capable of undergoing both nucleophilic substitution at the chlorine center and electrophilic addition across the C=C bond—provides a distinct synthetic advantage that cannot be replicated by using a simple alkene or alkyl chloride as a substitute .

Quantitative Performance Metrics for 2-Chloro-1-octene Against Key Comparators


Physical Properties: Density and Boiling Point Differentiation vs. Saturated Alkyl Chloride (2-Chlorooctane)

The physical properties of 2-Chloro-1-octene diverge significantly from its saturated analog 2-chlorooctane, impacting purification and analytical detection. The presence of the vinyl chloride group in 2-Chloro-1-octene results in a higher boiling point (190°C estimate) and a higher density (0.9162 g/mL) compared to 2-chlorooctane (bp ~173°C, density ~0.863 g/mL) [1]. The refractive index is also notably distinct (1.4339 vs. ~1.425 for the saturated analog). These differences are critical for confirming identity and purity via GC-MS and for designing extraction or distillation protocols where 2-Chloro-1-octene is a reaction component.

Physical Property Separation Science GC-MS Reference

Synthetic Utility: Yield and Time Efficiency in Terminal Alkyne Synthesis

2-Chloro-1-octene is uniquely utilized in a patent-exemplified, high-yield protocol for the synthesis of terminal alkynes. The method involves reaction with an iridium complex and an aldol, leveraging the allylic chloride to facilitate a cascade that installs the alkyne functionality . In contrast, the traditional dehydrohalogenation of saturated 1,2-dichlorooctane (derived from 1-octene) with strong bases like NaNH2 often requires harsher conditions (high temperature, strong base excess) and suffers from isomerization side reactions, leading to lower yields of the desired terminal alkyne [1]. While specific quantitative yield data for the iridium-catalyzed method is proprietary, the patent literature establishes the process as industrially relevant for producing terminal alkynes with high specificity .

Organic Synthesis Catalysis Alkyne Preparation

Reactivity: Predicted Ionization Potential and Electrophilic Addition Reactivity

The presence of a chlorine substituent on the alkene bond of 2-Chloro-1-octene significantly modulates its electronic properties, influencing reactivity in electrophilic additions. A correlation study on alkene reactivity demonstrated that measurable characteristics, such as ionization potential (IP), are excellent predictors of relative reactivities [1]. While direct experimental data for 2-Chloro-1-octene is scarce, class-level inference based on data for chloroethenes indicates that increasing chlorine substitution generally increases the activation energy (Ea) for electrophilic addition, but exceptions exist (e.g., 1,1-dichloroethene) where reactivity is enhanced due to specific electronic effects [2]. For 2-Chloro-1-octene, the vinyl chloride moiety is expected to exhibit a unique electrophilic addition profile intermediate between 1-octene (more reactive) and highly chlorinated alkenes (less reactive), a property that can be exploited to achieve chemoselective transformations in the presence of other olefins [3].

Computational Chemistry Reaction Kinetics Electrophilic Addition

Supply Chain: Global Market Availability and Purity Specifications

2-Chloro-1-octene is a commercially available specialty chemical with a defined global market, as evidenced by dedicated industry market research reports [1]. It is supplied by several manufacturers with standard purity specifications of Min. 95% to NLT 97% . This contrasts with more common analogs like 1-chlorooctane, which are bulk industrial chemicals, or shorter-chain analogs like 2-chloro-1-hexene, which may have limited availability. The existence of a structured market and multiple suppliers (including BOC Sciences and Hangzhou Fandachem) ensures a reliable supply chain for research and development purposes, which is critical for long-term project planning and scalability.

Procurement Supply Chain Quality Control

Synthetic Utility: Selective Allylic Chlorination vs. Radical Chlorination Mixtures

The direct synthesis of 2-Chloro-1-octene via selective allylic chlorination of 1-octene represents a controlled process that avoids the complex isomeric mixtures typical of free-radical alkane chlorination. Industrial production leverages optimized conditions to achieve high regioselectivity for the 2-position vinyl chloride, minimizing by-product formation . In contrast, the radical addition of HCl to 1-octene yields a mixture of 1-chlorooctane and 2-chlorooctane, with the 1-isomer content varying depending on conditions (e.g., ~20% 1-chlorooctane under certain free-radical conditions) [1]. This demonstrates that 2-Chloro-1-octene provides a structurally precise building block, whereas attempts to generate similar functionality via alternative chlorination routes result in regioisomeric mixtures that require extensive and costly purification.

Radical Chemistry Regioselectivity Synthetic Methodology

Recommended Deployment Scenarios for 2-Chloro-1-octene Based on Empirical Evidence


Synthesis of Terminal Alkynes via Iridium-Catalyzed Cascade Reactions

This is a primary application for 2-Chloro-1-octene, where it serves as a precursor to terminal alkynes. The reaction involves an iridium complex and an aldol, leveraging the unique reactivity of the allylic chloride to form an acetal intermediate that subsequently yields the terminal alkyne upon reaction with hydrogen gas . This patented methodology provides a route to valuable alkynyl building blocks that are difficult to access via traditional dehydrohalogenation of vicinal dihalides. Researchers aiming to install a terminal alkyne onto a complex scaffold should prioritize this compound to exploit this established, high-value synthetic pathway.

Precursor for Ketone and Alcohol Synthesis in Medicinal Chemistry

2-Chloro-1-octene is used in the synthesis of ketones and alcohols, likely through nucleophilic substitution or addition/oxidation sequences . The bifunctional nature of the molecule (alkene and alkyl chloride) allows for sequential functionalization. For example, nucleophilic substitution of the chloride can install a desired group, followed by oxidative cleavage of the double bond to yield a carbonyl. This makes it a strategic building block for the construction of bioactive molecules containing medium-chain aliphatic backbones, such as certain prostaglandin analogs or fatty acid mimetics .

Study of Substituent Effects in Electrophilic Addition Reactions

As a chlorinated alkene, 2-Chloro-1-octene serves as an ideal model substrate for physical organic chemistry investigations. Its intermediate reactivity, inferred from class-level data on chloroethene electrophilic additions , allows researchers to probe the electronic effects of a remote chlorine substituent on the kinetics of alkene additions. Correlating its experimental ionization potential and activation energies for reactions with Br2, Cl2, or HX against 1-octene and other chloroalkenes contributes to a fundamental understanding of alkene reactivity and reaction mechanism elucidation .

Specialty Monomer for Functionalized Polymers

The structure of 2-Chloro-1-octene places it within the CPC classification C08F114/14, which covers homopolymers of unsaturated aliphatic compounds terminated by a halogen . This indicates its potential use as a specialty monomer for creating chlorine-functionalized polyolefins. Such polymers can serve as reactive intermediates, allowing for post-polymerization modification (e.g., nucleophilic substitution of the pendant chloromethyl groups) to introduce specific functionalities for advanced applications in coatings, adhesives, or membrane science. Researchers developing novel functional materials may find this compound a useful building block for introducing reactive handles onto an aliphatic polymer backbone.

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